molecular formula C23H20N2O4 B2544283 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol CAS No. 405921-73-5

3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol

Cat. No. B2544283
CAS RN: 405921-73-5
M. Wt: 388.423
InChI Key: AXGWDCONMXHSTN-UHFFFAOYSA-N
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Description

The compound “3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The methoxyphenyl and nitroethyl groups suggest that this compound may have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The presence of the nitro group suggests that this compound could participate in various chemical reactions, such as reduction to an amine or displacement by a nucleophile .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity could be predicted based on the structure of the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, it might interact with biological receptors or enzymes .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could also involve modifying the structure to enhance its properties or reduce any potential hazards .

properties

IUPAC Name

1-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-29-18-13-11-16(12-14-18)20(15-24(26)27)22-19-9-5-6-10-21(19)25(28)23(22)17-7-3-2-4-8-17/h2-14,20,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGWDCONMXHSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol

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